molecular formula C15H21BO4 B1487538 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid CAS No. 797755-11-4

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Cat. No. B1487538
M. Wt: 276.14 g/mol
InChI Key: FGPXTVKFNUWYEQ-UHFFFAOYSA-N
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Description

The compound “3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical substance. It is also known as "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" . It is typically a colorless to yellow liquid or semi-solid or solid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 (Predicted). It has a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F. Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .

Scientific Research Applications

    Application

    Borylation of alkylbenzenes

    Method

    The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .

    Results

    The result is the formation of pinacol benzyl boronate .

    Application

    Hydroboration of alkyl or aryl alkynes and alkenes

    Method

    The compound is used in the presence of transition metal catalysts .

    Results

    The result is the hydroboration of alkyl or aryl alkynes and alkenes .

    Application

    Coupling with aryl iodides

    Method

    The compound is used in the presence of a copper catalyst to form aryl boronates .

    Results

    The result is the formation of aryl boronates .

    Application

    Asymmetric hydroboration of 1,3-enynes

    Method

    The compound is used to form chiral allenyl boronates .

    Results

    The result is the formation of chiral allenyl boronates .

    Application

    Synthesis of novel copolymers

    Method

    The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

    Results

    The result is the formation of novel copolymers with unique optical and electrochemical properties .

    Application

    Preparation of potential JAK2 inhibitors

    Method

    The compound is used in the preparation of amino-pyrido-indol-carboxamides .

    Results

    The result is the formation of potential JAK2 inhibitors for myeloproliferative disorders therapy .

    Application

    Suzuki-Miyaura cross-coupling reactions

    Method

    The compound is used in Suzuki-Miyaura cross-coupling reactions .

    Results

    The result is the formation of new carbon-carbon bonds .

    Application

    Transesterification reactions

    Method

    The compound is used in transesterification reactions .

    Results

    The result is the formation of new esters .

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPXTVKFNUWYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674582
Record name 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

CAS RN

797755-11-4
Record name 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 3
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 5
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Citations

For This Compound
4
Citations
N Matsumoto, M Taniguchi… - Journal of Porphyrins and …, 2020 - World Scientific
Chlorins provide many ideal features for use as red-region fluorophores but require molecular tailoring for solubilization in aqueous solution. A chlorin building-block bearing 18,18-…
Number of citations: 7 www.worldscientific.com
MM Zhao, H Zhang, S Iimura, MS Bednarz… - … Process Research & …, 2020 - ACS Publications
Two process routes for LX1031, a tryptophan hydroxylase inhibitor for the treatment of irritable bowel syndrome, were developed. They shared the same left-hand and right-hand …
Number of citations: 11 pubs.acs.org
O Bobileva, M Ikaunieks, G Duburs, I Mandrika… - Bioorganic & Medicinal …, 2017 - Elsevier
Novel series of compounds consisting of 2-amidocyclohex-1-ene carboxylate and phenyl parts which are connected by enyne (compounds 2a–f), but-1-yne (compounds 4a–j), and …
Number of citations: 5 www.sciencedirect.com
L Qin - 2012 - core.ac.uk
(I) Novel Perfluorinated Aromatic Amino Acids: Synthesis and Applications (II) Thioflavin T Dimers as Novel Amyloid Ligands Page 1 Persistent link: http://hdl.handle.net/2345/2620 This …
Number of citations: 3 core.ac.uk

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